molecular formula C13H16N2O5 B7798513 Z-Dl-Ala-Gly-OH

Z-Dl-Ala-Gly-OH

Cat. No.: B7798513
M. Wt: 280.28 g/mol
InChI Key: RNBMQRYMCAVZPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Z-Dl-Ala-Gly-OH, also known as N-benzyloxycarbonyl-DL-alanyl-glycine, is a dipeptide compound widely used in peptide synthesis. It is characterized by the presence of a benzyloxycarbonyl (Z) protecting group attached to the amino acid alanine, which is further linked to glycine. This compound is significant in the field of organic chemistry and biochemistry due to its role in the synthesis of peptides and proteins.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Z-Dl-Ala-Gly-OH typically involves the protection of the amino group of alanine with a benzyloxycarbonyl (Z) group, followed by coupling with glycine. The common method for this synthesis is the use of solid-phase peptide synthesis (SPPS) or solution-phase peptide synthesis. In SPPS, the amino acids are sequentially added to a solid resin, with the Z group providing protection during the coupling reactions. The coupling reactions often utilize reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a base like N-methylmorpholine (NMM) or diisopropylethylamine (DIPEA) .

Industrial Production Methods

Industrial production of this compound involves large-scale peptide synthesis techniques, often employing automated peptide synthesizers. These machines can perform multiple coupling and deprotection steps efficiently, ensuring high yields and purity of the final product. The use of environmentally friendly solvents and green chemistry principles is also being explored to minimize the environmental impact of peptide synthesis .

Chemical Reactions Analysis

Types of Reactions

Z-Dl-Ala-Gly-OH undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Z-Dl-Ala-Gly-OH has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex peptides and proteins. It serves as a model compound for studying peptide bond formation and cleavage.

    Biology: Employed in the study of enzyme-substrate interactions, particularly in protease research. It is also used in the development of peptide-based drugs and inhibitors.

    Medicine: Investigated for its potential therapeutic applications, including as a precursor for bioactive peptides with antimicrobial, anticancer, and anti-inflammatory properties.

    Industry: Utilized in the production of peptide-based materials, such as hydrogels and nanomaterials, for various industrial applications .

Mechanism of Action

The mechanism of action of Z-Dl-Ala-Gly-OH involves its interaction with specific enzymes and molecular targets. The benzyloxycarbonyl group provides protection during peptide synthesis, preventing unwanted side reactions. Upon deprotection, the free amino and carboxyl groups of the dipeptide can participate in further reactions, such as forming peptide bonds with other amino acids. The compound can also act as a substrate for proteases, which cleave the peptide bond, releasing the constituent amino acids .

Comparison with Similar Compounds

Similar Compounds

    Z-Gly-OH (N-benzyloxycarbonylglycine): A similar compound with a single glycine residue instead of the dipeptide structure.

    Z-Ala-OH (N-benzyloxycarbonylalanine): Contains only the alanine residue with the Z protecting group.

    Z-Dl-Ala-OBzl (N-benzyloxycarbonyl-DL-alanyl-benzyl ester): A related compound with a benzyl ester group instead of glycine .

Uniqueness

Z-Dl-Ala-Gly-OH is unique due to its dipeptide structure, which provides additional versatility in peptide synthesis compared to single amino acid derivatives. The presence of both alanine and glycine allows for more complex interactions and applications in research and industry .

Properties

IUPAC Name

2-[2-(phenylmethoxycarbonylamino)propanoylamino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O5/c1-9(12(18)14-7-11(16)17)15-13(19)20-8-10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3,(H,14,18)(H,15,19)(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNBMQRYMCAVZPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCC(=O)O)NC(=O)OCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00954135
Record name N-(2-{[(Benzyloxy)(hydroxy)methylidene]amino}-1-hydroxypropylidene)glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00954135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3235-17-4
Record name N-(N-((Phenylmethoxy)carbonyl)-L-alanyl)glycine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003235174
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(2-{[(Benzyloxy)(hydroxy)methylidene]amino}-1-hydroxypropylidene)glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00954135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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